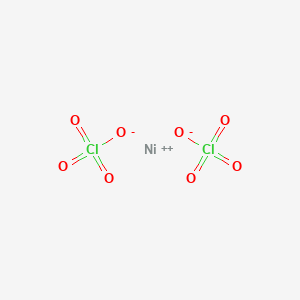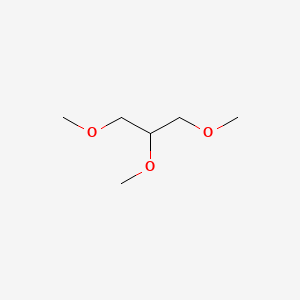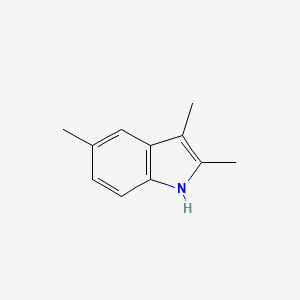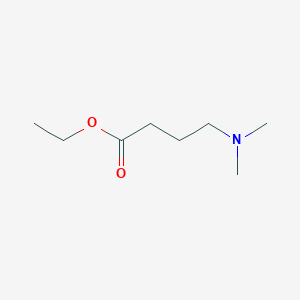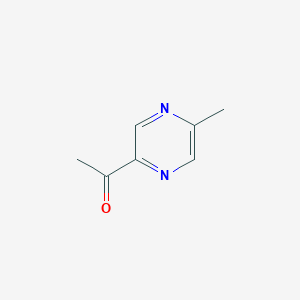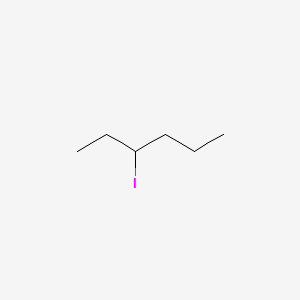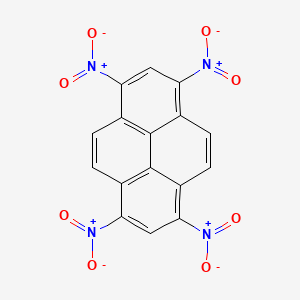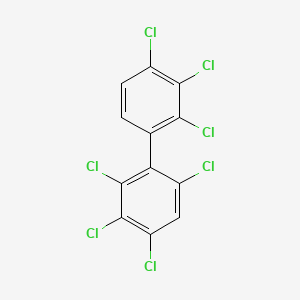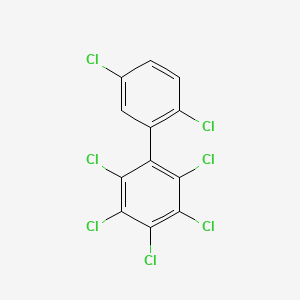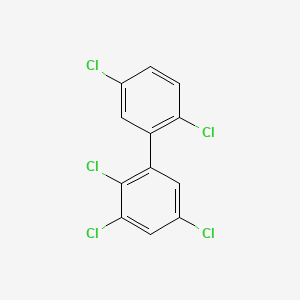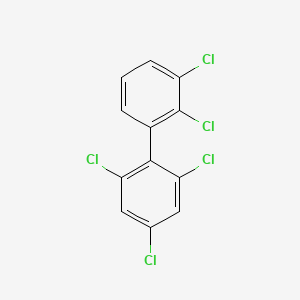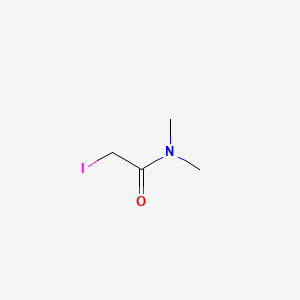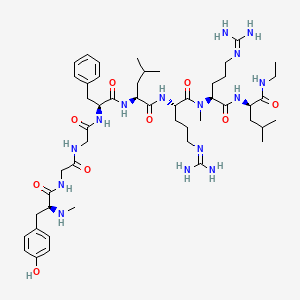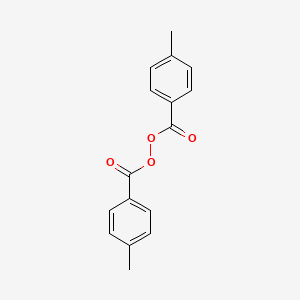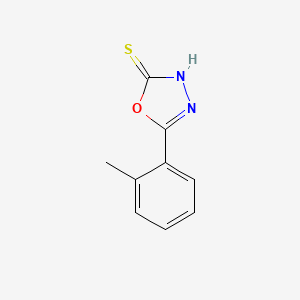
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol (5-MPOT) is an organic compound belonging to the family of oxadiazoles. It is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms, and has been studied for a variety of applications. 5-MPOT has been used as a synthetic intermediate in organic synthesis and as an active ingredient in pharmaceuticals and other products. It has also been studied for its potential use in biochemistry, molecular biology, and drug development.
Scientific Research Applications
Antibacterial Activity
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives have been explored for their antibacterial activity. Studies have shown that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial activity against a range of bacteria, mold, and yeast (Tien et al., 2016). Another study confirms this, indicating that certain derivatives have shown notable activity against selected microbial species, with some compounds being particularly potent against a panel of microbes (Gul et al., 2017).
Corrosion Inhibition
The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, including derivatives of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol, have been a subject of research. These compounds have demonstrated effectiveness in inhibiting corrosion of mild steel in acidic environments. The studies reveal mixed-type inhibitor behavior and suggest that these compounds form a protective layer on the metal surface, preventing corrosion (Ammal et al., 2018).
Antimicrobial and Antioxidant Properties
Several studies have synthesized and evaluated the antimicrobial and antioxidant properties of 1,3,4-oxadiazole derivatives. These compounds, including the 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol derivatives, have shown potential as broad-spectrum antimicrobial agents with remarkable antioxidant properties. This makes them candidates for applications in treating diseases such as cancer, Parkinson's, inflammatory conditions, and diabetes (Yarmohammadi et al., 2020).
Radical Scavenging and Defence System Induction
A study on 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a related compound, demonstrated its potential in inducing endogenous defense systems and scavenging radicals, suggesting antioxidant activity. This indicates the possibility of similar activities in 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol derivatives (Shehzadi et al., 2018).
Physicochemical and Theoretical Studies
Physicochemical and theoretical studies have been conducted on 5-phenyl-1,3,4-oxadiazole-2-thiol, a compound similar to 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol. These studies involve the analysis of molecular properties and potential applications in various fields, including material science and pharmaceuticals (Romano et al., 2012).
properties
IUPAC Name |
5-(2-methylphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFIJWNVPWXSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354469 | |
| Record name | 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
2503-66-4 | |
| Record name | 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



